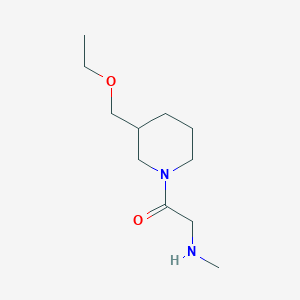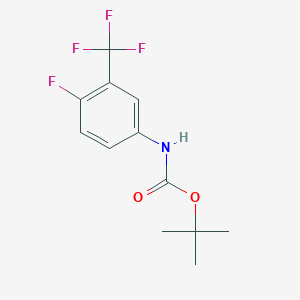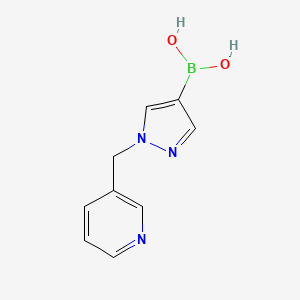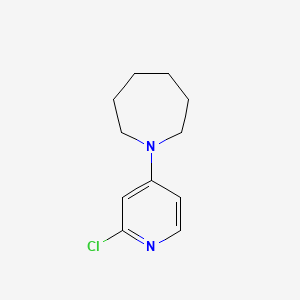![molecular formula C17H23N3O2 B1532128 tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate CAS No. 1198283-79-2](/img/structure/B1532128.png)
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate
説明
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate (TBPP) is a novel compound that has been extensively studied due to its potential applications in the fields of organic synthesis and medicinal chemistry. TBPP is a substituted piperidine derivative that has been found to possess a range of interesting properties, including a high degree of solubility, low toxicity, and a favorable pharmacological profile. This makes it an attractive candidate for further research and development.
科学的研究の応用
Cancer Research: FGFR Inhibitors
This compound is a crucial intermediate in the synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR). Abnormal FGFR signaling is implicated in various cancers, and targeting FGFRs is a promising strategy for cancer therapy. Derivatives of this compound have shown to inhibit cancer cell proliferation and induce apoptosis, making it a valuable asset in oncological pharmacology .
Proteomics Research
In proteomics, this compound is used for the study of protein interactions and functions. It serves as a building block for synthesizing peptides or small molecules that can modulate protein activity, aiding in the understanding of disease mechanisms and the development of therapeutic agents .
Organic Synthesis Intermediates
As an organic synthesis intermediate, this compound is utilized in the preparation of various biologically active molecules. Its versatility in chemical reactions makes it a staple in synthetic organic chemistry laboratories for constructing complex molecular architectures .
Pharmaceutical Intermediates
In pharmaceutical research, this compound is employed as an intermediate in the synthesis of a wide range of drugs. Its structural motif is found in many pharmacologically active compounds, including those with antitumor, antiviral, and anti-inflammatory properties .
Lead Compound Optimization
This compound is used as a lead structure in medicinal chemistry for the optimization of drug candidates. Its modifiable scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enhancing drug efficacy and reducing toxicity .
Biochemical Research
In biochemical research, this compound is instrumental in studying enzyme mechanisms and pathways. It can act as an inhibitor or activator of enzymes, providing insights into biochemical processes and potential therapeutic targets .
Material Science
In material science, derivatives of this compound can be incorporated into polymers or coatings to impart specific properties such as increased durability or chemical resistance. This application is particularly relevant in the development of new materials with advanced functionalities .
Safety and Hazard Research
This compound is also studied for its safety profile and potential hazards. Understanding its toxicological effects is essential for the safe handling and use of this chemical in research and industrial applications .
特性
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-13-5-4-8-18-15(13)19-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVVBAUDFZIHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)
![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)

![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)


![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)



![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

